BenchChemオンラインストアへようこそ!

DMA-CPPTL

Acute Myeloid Leukemia In Vivo Efficacy Survival Studies

Choose DMA-CPPTL for consistent in vivo AML studies. Its dimethylamino group ensures water solubility, eliminating complex vehicles like Cremophor EL or DMSO that introduce variability. This prodrug reliably releases CPPTL, inducing ROS-mediated apoptosis via JNK. Ideal for evaluating novel AML therapies with reproducible oral/IP dosing.

Molecular Formula C22H33NO6
Molecular Weight 407.51
Cat. No. B1192589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMA-CPPTL
SynonymsDMACPPTL;  DMA CPPTL;  DMA-CPPTL
Molecular FormulaC22H33NO6
Molecular Weight407.51
Structural Identifiers
SMILESO=C1[C@@H](CN(C)C)[C@@](CC/C(C)=C/CC[C@]2(C)[C@@]3([H])C2)([H])[C@]3([H])O1.O=C(O)/C=C/C(O)=O
InChIInChI=1S/C18H29NO2.C4H4O4/c1-12-6-5-9-18(2)10-15(18)16-13(8-7-12)14(11-19(3)4)17(20)21-16;5-3(6)1-2-4(7)8/h6,13-16H,5,7-11H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b12-6+;2-1+/t13-,14-,15-,16-,18-;/m0./s1
InChIKeyYCJWWXKQFMTFTG-ROLNUXODSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DMA-CPPTL: Prodrug of a Parthenolide Analogue for AML Therapy Procurement


DMA-CPPTL is a semi-synthetic prodrug of CPPTL, a novel analogue of the natural sesquiterpene lactone parthenolide (PTL) [1]. It is chemically modified with a dimethylamino group to enhance aqueous solubility and bioavailability, enabling it to release the active CPPTL moiety upon physiological hydrolysis . CPPTL exerts its antineoplastic effects by inducing a dose-dependent accumulation of reactive oxygen species (ROS), which subsequently activates the JNK signaling pathway, leading to mitochondrial damage and apoptosis in acute myeloid leukemia (AML) cells [1].

Why Generic Substitution Fails for DMA-CPPTL in Preclinical AML Research


In-class compounds such as the parent molecule CPPTL or its natural precursor parthenolide (PTL) cannot be simply interchanged due to critical differences in their pharmacokinetic profiles. The primary limitation of CPPTL and PTL is their poor aqueous solubility, which severely restricts their bioavailability and, consequently, their in vivo efficacy and ease of formulation [1]. DMA-CPPTL is specifically designed to overcome this hurdle; its dimethylamino modification confers water solubility, making it a more viable and practical tool for in vivo studies where consistent systemic exposure is paramount. Substituting with CPPTL would necessitate complex and often inconsistent formulation strategies, introducing significant variability into preclinical results and undermining the reproducibility of therapeutic outcome assessments.

Quantitative Evidence Guide: Selecting DMA-CPPTL Over Its Analogues


DMA-CPPTL vs. Vehicle Control: Prolonged Survival in an Orthotopic AML Xenograft Model

In a direct head-to-head comparison within a primary human AML xenograft model, treatment with DMA-CPPTL resulted in a statistically significant extension of median survival compared to the vehicle control group. The study demonstrates the in vivo efficacy of the prodrug in a clinically relevant model of AML [1].

Acute Myeloid Leukemia In Vivo Efficacy Survival Studies

DMA-CPPTL vs. Doxorubicin: Survival Benefit in a Head-to-Head AML Study

In a head-to-head comparison with a standard-of-care chemotherapeutic agent, doxorubicin (ADR), treatment with DMA-CPPTL provided a significantly greater survival benefit in a primary AML xenograft model. This data positions DMA-CPPTL as a potentially more effective agent in this specific in vivo context [1].

Acute Myeloid Leukemia In Vivo Comparison Chemotherapy

DMA-CPPTL vs. CPPTL: Solubility-Driven Bioavailability Advantage

DMA-CPPTL is explicitly characterized as a water-soluble prodrug of CPPTL, a property not shared by its parent compound. This molecular design directly addresses the critical limitation of CPPTL, which, like parthenolide, suffers from poor aqueous solubility that hinders its in vivo application [1].

Prodrug Bioavailability Formulation

CPPTL vs. Parthenolide: In Vitro Cytotoxicity in AML Cells

While direct quantitative IC50 data for DMA-CPPTL against AML cells is limited in the public domain, the primary literature establishes that its active form, CPPTL, exhibits significant in vitro cytotoxicity against AML cells, serving as a novel and more effective analogue of parthenolide [1]. This provides a class-level inference of the compound's therapeutic potential.

Acute Myeloid Leukemia In Vitro Pharmacology Cytotoxicity

Recommended Research Applications for DMA-CPPTL in Oncology


In Vivo Proof-of-Concept Studies for AML Therapeutics

DMA-CPPTL is the optimal choice for establishing in vivo proof-of-concept in AML xenograft or syngeneic mouse models. Its water solubility facilitates reliable and reproducible dosing by oral or intraperitoneal routes, avoiding the need for complex vehicles like Cremophor EL or DMSO, which can have confounding toxicities. The demonstrated survival benefit against both vehicle and doxorubicin in a primary human AML model makes it a strong positive control or test article for evaluating novel agents or combination therapies [1].

Investigating ROS/JNK-Mediated Apoptosis Pathways

This compound is ideally suited for studies focused on the role of reactive oxygen species (ROS) and the JNK signaling pathway in apoptosis. As the prodrug of CPPTL, which is a known inducer of ROS production leading to JNK activation and mitochondrial damage [1], DMA-CPPTL provides a reliable in vivo tool to pharmacologically modulate this pathway. Researchers can use it to investigate mechanisms of resistance, validate biomarkers of response, or explore synergies with other agents that target cellular stress responses in AML and potentially other cancers [1].

Formulation and Pharmacokinetic (PK) Studies of Prodrugs

DMA-CPPTL serves as a valuable model compound for studying the impact of prodrug design on pharmacokinetics. Its conversion from a water-soluble prodrug to the poorly soluble active metabolite CPPTL provides a system to investigate the relationship between solubility, absorption, distribution, and in vivo efficacy. Procurement of DMA-CPPTL enables comparative PK studies against CPPTL (when formulated using alternative methods) to quantify the precise advantage conferred by the dimethylamino modification on systemic exposure and target tissue distribution [1].

Exploratory Studies in Other ROS-Sensitive Cancers

Based on its mechanism of action, which involves ROS-mediated cytotoxicity [1], DMA-CPPTL can be procured for exploratory in vivo studies in other cancer types known to be sensitive to alterations in cellular redox balance. This includes certain types of solid tumors (e.g., breast, lung) where parthenolide and its analogues have shown preclinical activity. Using DMA-CPPTL allows researchers to bypass the formulation challenges associated with the parent compounds and directly test the therapeutic hypothesis in a new disease context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for DMA-CPPTL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.